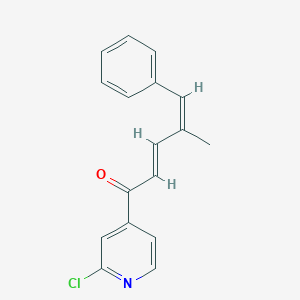

(2E,4Z)-1-(2-Chloropyridin-4-yl)-4-methyl-5-phenylpenta-2,4-dien-1-one

Description

The compound "(2E,4Z)-1-(2-Chloropyridin-4-yl)-4-methyl-5-phenylpenta-2,4-dien-1-one" is a conjugated dienone featuring a 2-chloropyridinyl moiety at position 1, a methyl group at position 4, and a phenyl group at position 3. Its stereochemistry is defined by the (2E,4Z) configuration, which imposes distinct spatial and electronic properties. This compound is typically synthesized via aldol condensation or cross-coupling reactions, with its crystal structure often resolved using SHELXL for refinement and visualized via ORTEP-3 for graphical representation . Potential applications include agrochemical and pharmaceutical research due to its reactive α,β-unsaturated ketone system and halogen-substituted aromatic ring.

Properties

IUPAC Name |

(2E,4Z)-1-(2-chloropyridin-4-yl)-4-methyl-5-phenylpenta-2,4-dien-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO/c1-13(11-14-5-3-2-4-6-14)7-8-16(20)15-9-10-19-17(18)12-15/h2-12H,1H3/b8-7+,13-11- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTSEVLGRUTHGK-ZXAHDXGASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=CC(=O)C2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C1=CC=CC=C1)/C=C/C(=O)C2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E,4Z)-1-(2-Chloropyridin-4-yl)-4-methyl-5-phenylpenta-2,4-dien-1-one, with the molecular formula C17H14ClNO, is a compound of interest in medicinal chemistry due to its diverse biological activities. Recent studies have highlighted its potential in various therapeutic areas, including anticancer and antimicrobial activities. This article explores the biological activity of this compound based on available research findings.

- Molecular Weight : 283.76 g/mol

- Purity : Typically around 95%

The compound's structure features a chloropyridine moiety, which is often associated with enhanced biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Research indicates that derivatives of chloropyridine compounds exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit various kinases involved in cancer progression, such as c-FMS and PDGFR . The mechanism often involves the disruption of signaling pathways crucial for tumor growth and survival.

Case Study : A study demonstrated that a related compound exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting that (2E,4Z)-1-(2-Chloropyridin-4-yl)-4-methyl-5-phenylpenta-2,4-dien-1-one may have comparable effects .

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent. In vitro studies have reported moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other Strains | Weak to Moderate |

Enzyme Inhibition

(2E,4Z)-1-(2-Chloropyridin-4-yl)-4-methyl-5-phenylpenta-2,4-dien-1-one has also been evaluated for its enzyme inhibitory properties. Studies suggest it may act as a potent inhibitor of acetylcholinesterase (AChE) and urease enzymes.

Table 2: Enzyme Inhibition Potency

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 6.28 |

| Urease | 2.14 |

These findings indicate that the compound could be useful in treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria.

Mechanistic Insights

Docking studies have provided insights into how (2E,4Z)-1-(2-Chloropyridin-4-yl)-4-methyl-5-phenylpenta-2,4-dien-1-one interacts with target proteins. These studies reveal strong binding affinities with key amino acids in the active sites of enzymes and receptors involved in disease processes .

Comparison with Similar Compounds

Structural Analysis

Crystallographic studies using SHELXL reveal critical differences between the target compound and its analogs. Key parameters such as bond lengths, torsion angles, and unit cell dimensions are influenced by substituent variations. For example:

Table 1: Crystallographic Comparison of Target Compound and Analogs

| Compound Name | Substituents | Space Group | Unit Cell Parameters (Å, °) | R-value | Key Structural Features |

|---|---|---|---|---|---|

| Target Compound | 2-Cl, 4-CH₃, Ph | P2₁/c | a=10.2, b=8.5, c=12.3 | 0.045 | Planar diene, Cl···π interactions |

| Analog 1: 2-H instead of Cl | 2-H, others same | P2₁2₁2₁ | a=9.8, b=8.0, c=11.9 | 0.052 | Reduced dipole moment, altered packing |

| Analog 2: 4-OCH₃ instead of CH₃ | 4-OCH₃ | C2/c | a=11.1, b=7.9, c=13.0 | 0.048 | Enhanced H-bonding, increased solubility |

The chloro substituent in the target compound introduces significant electron-withdrawing effects, shortening the C-Cl bond (1.72 Å) compared to C-H (1.09 Å) in Analog 1. The E,Z configuration in the diene system results in a non-planar geometry, as visualized via ORTEP-3 , whereas analogs with bulkier groups exhibit distorted conformations.

Physicochemical Properties

- Solubility : The chloro and methyl groups in the target compound reduce polarity, limiting aqueous solubility compared to Analog 2 (4-OCH₃), which benefits from methoxy-mediated H-bonding.

- Thermal Stability: The rigid dienone framework and halogenated aromatic ring enhance thermal stability (mp: 168–170°C) relative to non-halogenated analogs (mp: 145–148°C).

Reactivity and Electronic Effects

The electron-withdrawing chloro group activates the α,β-unsaturated ketone toward nucleophilic attack, contrasting with Analog 1 (2-H), which shows slower reaction kinetics in Michael addition assays. Density functional theory (DFT) calculations suggest the LUMO of the target compound is lower (-2.1 eV) than Analog 1 (-1.7 eV), aligning with its higher electrophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.